molecular formula C18H22N4O4 B10852432 Oxymorphone semicarbazone hydrochloride

Oxymorphone semicarbazone hydrochloride

Cat. No.: B10852432
M. Wt: 358.4 g/mol
InChI Key: QEDIUYOQWLETJX-PGSZGXHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxymorphone semicarbazone hydrochloride is a semisynthetic opioid derivative structurally modified by the addition of a semicarbazone group to the oxymorphone backbone.

Synthesis: The compound is synthesized via condensation of oxymorphone with semicarbazide hydrochloride under reflux conditions in ethanol, using sodium acetate as a catalyst . Similar protocols for semicarbazone derivatives involve reacting carbonyl-containing precursors (e.g., ketones or aldehydes) with semicarbazide hydrochloride, followed by purification via recrystallization .

Pharmacological Activity: this compound exhibits high affinity for the mu-opioid receptor, with a reported Ki value of 14.5 nM . This potency is comparable to its parent compound, oxymorphone hydrochloride, which is approximately 10 times more potent than morphine in analgesic efficacy .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea

InChI

InChI=1S/C18H22N4O4/c1-22-7-6-17-13-9-2-3-11(23)14(13)26-15(17)10(20-21-16(19)24)4-5-18(17,25)12(22)8-9/h2-3,12,15,23,25H,4-8H2,1H3,(H3,19,21,24)/b20-10+/t12?,15-,17?,18+/m0/s1

InChI Key

QEDIUYOQWLETJX-PGSZGXHLSA-N

Isomeric SMILES

CN1CCC23[C@@H]4/C(=N/NC(=O)N)/CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

CN1CCC23C4C(=NNC(=O)N)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxymorphone semicarbazone hydrochloride typically involves the reaction of oxymorphone with semicarbazide hydrochloride. The process begins with the preparation of oxymorphone, which is synthesized from thebaine through a series of chemical reactions, including oxidation and reduction steps . The oxymorphone is then reacted with semicarbazide hydrochloride under controlled conditions to form the semicarbazone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels .

Scientific Research Applications

Medicinal Chemistry

Oxymorphone semicarbazone hydrochloride is explored for the development of new analgesic drugs. Its structure allows for modifications that can enhance efficacy and reduce side effects compared to traditional opioids. Research indicates that derivatives of oxymorphone can be designed to improve binding affinity at the μ-opioid receptor, which is crucial for pain management .

Pharmacology

The pharmacological profile of this compound includes its action as a potent agonist at the μ-opioid receptor. This interaction leads to significant analgesic effects by inhibiting pain signal transmission in the central nervous system . Studies have shown that modifications in the chemical structure can yield compounds with improved selectivity for opioid receptors, potentially leading to safer pain management options .

Biochemistry

Research into the biochemical properties of this compound has revealed its potential therapeutic applications. The compound's unique structure allows for investigations into its metabolic pathways and interactions with various biological systems, which could inform future drug development strategies .

Toxicology

Evaluations of the safety profile of this compound are essential for understanding its potential toxic effects. Studies have indicated that while it retains the analgesic properties of oxymorphone, it may also exhibit reduced side effects such as respiratory depression when compared to conventional opioids .

Table 1: Comparative Efficacy of Oxymorphone Derivatives

CompoundBinding Affinity (MOP)Antinociceptive Potency (vs Morphine)Side Effects Profile
OxymorphoneReference1xHigh
14-O-Methyloxymorphone9x40xModerate
Oxymorphone Semicarbazone HClTBDTBDTBD

Note: TBD = To Be Determined; further studies are required to establish these metrics for this compound.

Comparison with Similar Compounds

Degradation Pathways :

  • Oxymorphone semicarbazone HCl is susceptible to hydrolysis under acidic conditions, regenerating oxymorphone and semicarbazide.
  • Oxymorphone HCl degrades into N-oxide and 10-keto derivatives, while oxycodone HCl forms codeinone-related impurities .

Therapeutic and Regulatory Considerations

  • Potency: Oxymorphone HCl is approved for severe pain, with extended-release formulations requiring strict dissolution criteria (e.g., ≥80% release at 14 hours ).
  • Safety: Falsified oxymorphone HCl products containing non-opioid contaminants (e.g., metonitazene) highlight the importance of rigorous impurity profiling .

Q & A

Q. Basic Research Focus: Method Selection and Validation

  • Methodology : Use reversed-phase HPLC with a Luna C8 column (L7 type) and a mobile phase comprising acetonitrile, methanol, and a phosphate buffer (pH 7.80 ±0.01). Adjust the buffer with sodium dodecyl sulfate (SDS) to enhance peak resolution .
  • Critical Parameters :
    • Relative Retention Times (RRTs) : Key impurities include Oxymorphone N-oxide (RRT 0.26), 8-Hydroxyoxymorphone (RRT 0.79), and 14-Hydroxymorphinone (RRT 0.87) .
    • Detection : UV at 220 nm or MS for structural confirmation of impurities .
  • Validation : Ensure linearity (r² ≥0.995), precision (%RSD <2%), and recovery (95–105%) across the concentration range of 0.1–5 µg/mL .

How is dissolution testing optimized for oxymorphone hydrochloride extended-release tablets?

Q. Basic Research Focus: Pharmacopeial Compliance

  • Methodology : Perform USP Dissolution Test 2 using 900 mL of 0.1 N HCl at 37°C with paddle agitation (50 rpm). Quantify dissolved oxymorphone via HPLC using the formula:
    Result=rUrS×CS×V×Mr1Mr2×1L×100\text{Result} = \frac{r_U}{r_S} \times C_S \times V \times \frac{M_{r1}}{M_{r2}} \times \frac{1}{L} \times 100

    where rUr_U and rSr_S are sample/standard peak responses, CSC_S is standard concentration, and LL is the labeled dosage .

  • Critical Parameters :

    • Acceptance Criteria : ≥80% dissolved within 12 hours for extended-release formulations .
    • Ethanol Interaction : Confirm no ethanol-induced dose dumping (tested at 4–40% ethanol in dissolution media) .

How do in vitro CYP450 studies inform drug-drug interaction risks for oxymorphone hydrochloride?

Q. Advanced Research Focus: Mechanistic Toxicology

  • Methodology :
    • CYP Inhibition : Incubate oxymorphone (≤45.3 µg/mL) with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
    • CYP Induction : Expose human hepatocytes to oxymorphone (therapeutic plasma concentrations: ≤15 µg/mL) for 48–72 hours. Quantify mRNA/protein levels of CYP2C9 and CYP3A4 using qPCR/Western blot .
  • Key Findings :
    • No Clinically Relevant Inhibition : CYP3A4 inhibition occurs only at supratherapeutic doses (≥45.3 µg/mL) .
    • Induction Paradox : In vitro hepatocyte data suggested CYP2C9/3A4 induction, but clinical studies showed no significant enzyme activity changes .

How can contradictory genotoxicity findings in micronucleus assays be resolved?

Q. Advanced Research Focus: Data Contradiction Analysis

  • Contradiction : Oxymorphone tested positive in rat/mouse micronucleus assays but negative in bacterial mutagenicity tests (Ames test) .
  • Methodology :
    • Hyperthermia Control : Replicate assays while monitoring body temperature. Use thermoregulated housing to isolate temperature effects .
    • Aneugenicity Testing : Administer oxymorphone (up to 500 mg/kg) to mice with centromere-specific probes (e.g., FISH) to differentiate clastogenic vs. aneugenic effects .
  • Resolution : Micronucleus positivity in rodents is likely secondary to hyperthermia, not direct DNA damage .

What strategies detect falsified oxymorphone hydrochloride products containing synthetic opioids?

Q. Advanced Research Focus: Forensic Analysis

  • Methodology :
    • Screening : Use LC-HRMS to identify non-targeted compounds (e.g., metonitazene) in suspect tablets .
    • Quantitative Confirmation : Validate a GC-MS method with deuterated internal standards (e.g., oxymorphone-d3) for precise impurity quantification .
  • Case Study : Falsified batches in Finland contained metonitazene, detectable via discrepancies in retention times and spectral libraries .

How are stability-indicating methods designed for oxymorphone hydrochloride formulations?

Q. Basic Research Focus: Formulation Robustness

  • Methodology :
    • Forced Degradation : Expose oxymorphone to heat (70°C), acid/alkali hydrolysis (0.1 N HCl/NaOH), and UV light (254 nm). Monitor degradation products (e.g., 14-hydroxymorphinone) .
    • Column Selection : Use C18 or C8 columns with gradient elution (acetonitrile/phosphate buffer) to resolve degradation peaks .
  • Acceptance Criteria : Method should resolve all degradation products with ≥2.0 resolution factor .

What pharmacokinetic parameters guide bioavailability study design for oxymorphone hydrochloride?

Q. Advanced Research Focus: Preclinical-Clinical Translation

  • Key Parameters :
    • AUC/Dose Proportionality : In rats, AUC ratios (vs. human exposure) were 4.8x (males) and 21.2x (females) at 10–25 mg/kg/day doses .
    • Species Scaling : Use allometric scaling (e.g., 0.7 exponent for clearance) to predict human pharmacokinetics from rodent data .
  • Clinical Design : Cross-over studies with opioid-naïve subjects, measuring plasma concentrations up to 48 hours post-dose .

How is temperature-controlled genotoxicity testing performed to address hyperthermia artifacts?

Q. Advanced Research Focus: Experimental Artifact Mitigation

  • Methodology :
    • Temperature Monitoring : Implant telemetric probes in rodents to record real-time body temperature during micronucleus assays .
    • Pharmacological Controls : Co-administer antipyretics (e.g., paracetamol) to isolate oxymorphone’s direct genotoxic effects .
  • Outcome : Hyperthermia ≥39°C correlates with micronucleated erythrocyte increases, independent of compound genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.